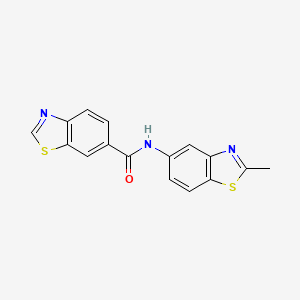

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(2-Methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-based compound characterized by two fused benzothiazole rings. The structure features a 2-methyl substituent on one benzothiazole ring and a carboxamide group linking the two aromatic systems.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-9-18-13-7-11(3-5-14(13)22-9)19-16(20)10-2-4-12-15(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRZWKGFJGARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

This method is favored for its simplicity and compatibility with acid-sensitive functional groups. However, the need for stoichiometric amounts of coupling agents and challenges in removing urea byproducts limit its scalability.

Acid Chloride Intermediate Route

A higher-yielding alternative involves converting 1,3-benzothiazole-6-carboxylic acid (1) into its corresponding acid chloride (3) using thionyl chloride (SOCl₂). The reaction is conducted under reflux in anhydrous toluene, with excess SOCl₂ ensuring complete conversion. The acid chloride is then reacted with 2-methyl-1,3-benzothiazol-5-amine (2) in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Optimization Insights:

- Thionyl Chloride Stoichiometry : 1.5 equivalents relative to (1)

- Reaction Time : 4–6 hours for chlorination; 2–3 hours for amidation

- Yield : 80–85%

This route offers superior yields compared to carbodiimide coupling but requires stringent moisture control. Industrial applications often employ continuous distillation to recover excess SOCl₂.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the amidation process. In this approach, 1,3-benzothiazole-6-carboxylic acid (1) and 2-methyl-1,3-benzothiazol-5-amine (2) are mixed with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DMF. The mixture is irradiated at 100°C for 15–20 minutes, achieving near-quantitative conversion.

Advantages Over Conventional Methods:

- Time Reduction : 20 minutes vs. 12–24 hours

- Yield Improvement : 90–92%

- Energy Efficiency : Lower thermal degradation

This method is particularly advantageous for high-throughput screening but necessitates specialized equipment.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis employs Wang resin-bound 1,3-benzothiazole-6-carboxylic acid (4). The resin is pre-activated with HATU, followed by coupling with 2-methyl-1,3-benzothiazol-5-amine (2) in DMF. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with high purity.

Performance Metrics:

While less common, this method is invaluable for generating derivative libraries for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 68–75 | 12–24 h | Moderate | Limited |

| Acid Chloride | 80–85 | 6–9 h | High | High |

| Microwave-Assisted | 90–92 | 20 min | Low | Moderate |

| Solid-Phase | 70–75 | 48 h | Very High | High |

Mechanistic Considerations and Side Reactions

Amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the activated acid. Competing side reactions include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antiviral properties.

Industry: Utilized in the development of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like monoamine oxidase by binding to their active sites, thereby preventing the metabolism of neurotransmitters . Additionally, it can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest structural analog documented in the evidence is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (tunlametinib), a WHO-designated tyrosine kinase inhibitor . Key differences include:

Implications of Structural Variations :

- Tunlametinib’s fluoro and iodo substituents at position 5 are critical for binding to kinase active sites, suggesting that the unsubstituted benzothiazole in the target compound may require functionalization for comparable bioactivity .

- The carboxamide bridge in both compounds facilitates hydrogen bonding, a key feature for target engagement. However, tunlametinib’s additional hydrogen-bond donors/acceptors (e.g., hydroxyethoxy) may confer higher solubility .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

This compound is characterized by the presence of two benzothiazole rings and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit:

- Antimicrobial Activity : Many benzothiazole compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

- Anticancer Properties : The structural modifications in benzothiazoles have been linked to enhanced antiproliferative effects against various cancer cell lines. Compounds with specific substituents have shown improved selectivity and reduced toxicity towards normal cells .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against several pathogens is summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.008 μg/mL | |

| Staphylococcus aureus | 0.03 μg/mL | |

| Pseudomonas aeruginosa | 0.06 μg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Increased expression of pro-apoptotic markers has been observed.

The effectiveness against specific cancer types is detailed in the following table:

Case Studies

Several studies have investigated the biological effects of this compound:

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of related benzothiazole compounds and found no significant neurotoxicity at therapeutic doses . This suggests a favorable safety profile for this compound.

- Anticonvulsant Activity : In animal models, derivatives were assessed for anticonvulsant properties using the maximal electroshock (MES) test and showed promising results without significant side effects .

Q & A

Q. What synthetic routes are commonly employed for N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A general approach includes:

- Intermediate formation : Reacting 2-aminothiophenol derivatives with substituted benzaldehydes under oxidative conditions to form benzothiazole intermediates.

- Coupling reactions : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the benzothiazole-6-carboxylic acid moiety with the 2-methyl-1,3-benzothiazol-5-amine group.

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : and NMR verify substituent positions and aromatic proton environments.

- IR spectroscopy : Confirms carboxamide (C=O stretch at ~1650–1700 cm) and benzothiazole ring vibrations.

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorometric/colorimetric substrates.

- Cell viability assays : MTT or SRB assays assess cytotoxicity in cancer cell lines.

- Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using software like AutoDock .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Reaction condition tuning : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for coupling efficiency).

- Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions during intermediate steps.

- Real-time monitoring : Employ techniques like HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity under standardized conditions (e.g., cell line passage number, serum concentration).

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions.

- Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl substituents) to isolate critical pharmacophores .

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- MD simulations : Model ligand-target dynamics over time (e.g., RMSD plots for binding stability).

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light to assess degradation pathways.

- Analytical monitoring : Use HPLC-UV to quantify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).

- Cryopreservation : Store at -80°C under inert gas (N) to minimize oxidation .

Q. What role do substituents on the benzothiazole rings play in target selectivity?

- Methyl group impact : The 2-methyl group may enhance lipophilicity, improving membrane permeability.

- Carboxamide positioning : The 6-carboxamide moiety is critical for hydrogen bonding with catalytic residues (e.g., in kinase targets).

- Comparative studies : Replace benzothiazole with benzoxazole to evaluate sulfur’s role in π-π interactions .

Q. How can molecular docking be validated experimentally?

- Site-directed mutagenesis : Alter predicted binding site residues (e.g., Lys123Ala) to disrupt interactions.

- SPR/BLI assays : Quantify binding kinetics (K) between the compound and purified target protein.

- Crystallographic validation : Co-crystallize the compound with the target to confirm docking poses .

Q. What strategies improve bioavailability for in vivo studies?

- Prodrug design : Convert carboxamide to ester prodrugs for enhanced absorption.

- Nanoparticle encapsulation : Use PEGylated liposomes to increase solubility and circulation time.

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.